molecular formula CH2BClF3- B12825722 Chloromethyl(trifluoro)boranuide

Chloromethyl(trifluoro)boranuide

Cat. No.: B12825722
M. Wt: 117.29 g/mol
InChI Key: FGIGFYXMYANPTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound is formally named potassium chloromethyl(trifluoro)boranuide under IUPAC nomenclature rules, reflecting its anionic borate core coordinated to a potassium counterion. Alternative designations include potassium (chloromethyl)trifluoroborate and Borate(1-), (chloromethyl)trifluoro-, potassium (1:1) . Its molecular formula is unambiguously defined as CH2BClF3K , with a molar mass of 156.39 g/mol based on high-resolution mass spectrometry.

The structural formula K[BF3(CH2Cl)] highlights the tetracoordinated boron center bonded to three fluorine atoms, one chloromethyl group (-CH2Cl), and a potassium ion. This configuration aligns with the general formula K[RBF3] for potassium trifluoroborate salts, where R represents an organic substituent. The compound’s CAS registry number, 1279123-64-6 , ensures unambiguous identification across chemical databases.

Property Value Source
Molecular formula CH2BClF3K
Molar mass (g/mol) 155.37–156.39
CAS registry 1279123-64-6
SMILES representation B-(F)(F)F.[K+]

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide critical insights. Potassium trifluoroborates typically adopt ionic lattice structures with tetrahedral boron centers. For example, potassium benzyloxyethyltrifluoroborate exhibits a crystalline arrangement where the potassium ion interacts electrostatically with the borate anion while maintaining a tetrahedral geometry at boron.

Comparative analysis with potassium (2-phenyloxyethyl)trifluoroborate (Figure 1 in ) reveals key geometric parameters:

  • B-F bond lengths: 1.37–1.42 Å
  • B-C bond length: 1.58 Å
  • F-B-F angles: 109.5–112.3°

These metrics suggest that this compound likely maintains similar bond distances and angles, with steric and electronic effects from the -CH2Cl group minimally distorting the boron tetrahedron. Solid-state ^11B NMR spectroscopy of related compounds shows quadrupolar coupling constants (CQ) of ~2.5 MHz, consistent with symmetrical BF3 environments.

Spectroscopic Fingerprinting (¹H/¹³C/¹⁹F NMR, FT-IR, Raman)

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (acetone-d6): Two distinct proton environments observed:
    • δ 3.40–3.36 ppm (multiplet, -CH2Cl)
    • δ 0.62–0.43 ppm (multiplet, B-CH2 coupling)
  • ¹³C NMR :
    • δ 57.6 ppm (B-CH2Cl carbon)
    • δ 73.7 ppm (quaternary boron-bound carbon)
  • ¹¹B NMR : Single resonance at δ 4.90 ppm (quadrupolar broadening, JBF ~63 Hz)
  • ¹⁹F NMR : Triplet at δ -139.8 ppm (JFF = 150 Hz), confirming equivalent fluorine environments.

Vibrational Spectroscopy

  • FT-IR :
    • B-F stretching: 1060 cm⁻¹ (strong)
    • B-C vibration: 608 cm⁻¹
    • C-Cl stretch: 916 cm⁻¹
  • Raman :
    • Symmetric BF3 deformation: 984 cm⁻¹
    • Boron-ligand symmetric stretch: 1105 cm⁻¹

Comparative Analysis with Related Organotrifluoroborate Species

This compound displays distinct reactivity compared to other potassium trifluoroborates:

Property Chloromethyl Derivative Alkoxyethyl Analogs Aryl Derivatives
Hydrolytic Stability Moderate High Low
Suzuki-Miyaura Reactivity Pd-mediated C-C coupling Cu-mediated C-O coupling Direct arylation
Solubility in THF 25 mg/mL >50 mg/mL <10 mg/mL

Properties

Molecular Formula

CH2BClF3-

Molecular Weight

117.29 g/mol

IUPAC Name

chloromethyl(trifluoro)boranuide

InChI

InChI=1S/CH2BClF3/c3-1-2(4,5)6/h1H2/q-1

InChI Key

FGIGFYXMYANPTL-UHFFFAOYSA-N

Canonical SMILES

[B-](CCl)(F)(F)F

Origin of Product

United States

Preparation Methods

Chloromethyl(trifluoro)boranuide is typically prepared by reacting chloromethyl trifluoroborate with a base. Common reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide . The synthesis process is relatively straightforward and can be performed under mild conditions, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Chloromethyl(trifluoro)boranuide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically carbon-carbon bonded compounds and esters.

Mechanism of Action

The mechanism by which chloromethyl(trifluoro)boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling reactions. . The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Boranuide Compounds

Structural and Functional Differences

The reactivity and stability of boranuides depend on the substituent attached to boron. Below is a comparative analysis of Chloromethyl(trifluoro)boranuide and related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula (Anion) Molecular Weight (Anion) Substituent Key Properties/Applications
This compound* [ClCH₂-BF₃]⁻ ~117.29 Chloromethyl High reactivity (Cl as leaving group), potential catalyst in alkylation
Trifluoro(naphthalen-2-ylmethyl)boranuide C₁₁H₉BF₃⁻ 200.00 Naphthylmethyl Enhanced stability due to aromaticity; used in photoredox catalysis
Potassium trifluoro(3-oxobutyl)boranuide C₄H₇BF₃O⁻ 148.91 3-Oxobutyl Ketone functionality enables carbonyl chemistry applications
Potassium (2-nitrophenyl)trifluoroborate C₆H₄BF₃NO₂⁻ 229.01 2-Nitrophenyl Electron-withdrawing nitro group increases Lewis acidity; Suzuki-Miyaura couplings

*Note: The molecular formula and weight for this compound are inferred based on substituent replacement in analogous structures.

Reactivity and Stability

  • This compound : The chloromethyl group introduces significant reactivity, as chlorine is a superior leaving group compared to alkyl or aryl substituents. This makes the compound prone to nucleophilic substitution, useful in alkylation reactions. However, this reactivity may compromise stability, necessitating storage under inert conditions .
  • Aromatic Boranuides (e.g., naphthylmethyl ): Aromatic substituents stabilize the boron center through conjugation, reducing reactivity but enhancing thermal and oxidative stability. These are favored in applications requiring prolonged reaction times .
  • Oxygenated Boranuides (e.g., 3-oxobutyl ): Functional groups like ketones or ethers (e.g., ’s trifluoromethoxy group) modify solubility and electronic properties, enabling use in polar solvents or as directing groups in catalysis .

Q & A

Basic: What are the established synthetic routes for Chloromethyl(trifluoro)boranuide, and how do reaction parameters (e.g., solvent, temperature) affect yield?

This compound is typically synthesized via nucleophilic substitution or transmetallation reactions. For example, reacting chloromethyllithium with trifluoroborane derivatives in anhydrous tetrahydrofuran (THF) at −78°C can yield the compound, with yields optimized by controlling stoichiometry and moisture exclusion . Alternative routes involve halogen exchange using potassium trifluoroborate precursors under inert atmospheres. Solvent polarity significantly impacts reaction kinetics: non-polar solvents like hexane may reduce side reactions but slow dissolution, while polar aprotic solvents (e.g., DMF) risk decomposition .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • ¹¹B NMR : Detects boron environments; δ ~0–5 ppm for trifluoroborate anions .
  • ¹⁹F NMR : Confirms trifluoromethyl groups; splitting patterns indicate symmetry .
  • X-ray crystallography : Resolves bond lengths (B–C ≈ 1.55 Å, B–F ≈ 1.30 Å) and confirms tetrahedral geometry .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M−K]⁻ for potassium salts) . Cross-referencing with computational models (DFT) enhances reliability .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) often arise from solvent effects or counterion interactions. Density Functional Theory (DFT) simulations can model transition states and electron density maps to predict regioselectivity in cross-coupling reactions. For example, Fukui indices may reveal nucleophilic sites on the boron center, while solvent continuum models (SMD) explain solvolysis pathways . Validate computational findings with kinetic isotopic effect (KIE) studies to confirm mechanistic hypotheses .

Advanced: What experimental strategies mitigate decomposition of this compound during storage or catalytic applications?

Decomposition via hydrolysis or thermal degradation is a key challenge. Mitigation strategies include:

  • Stabilization : Store under argon at −20°C in amber vials to prevent photolysis .
  • Additives : Use radical scavengers (e.g., BHT) to suppress oxidative pathways in catalytic cycles .
  • In situ generation : Prepare the compound immediately before use via flow chemistry to bypass storage instability . Monitor purity via periodic ¹⁹F NMR to detect fluorinated byproducts .

Advanced: How do ligand-exchange dynamics of this compound influence its utility in Suzuki-Miyaura couplings?

The boranuide’s ligand-exchange kinetics determine catalytic efficiency. Competitive coordination between the chloromethyl group and palladium catalysts can slow transmetallation. Studies using stopped-flow IR spectroscopy reveal that electron-withdrawing substituents on the boron accelerate Pd–B bond formation . Optimize base selection (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reaction rate and side-product formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorides .
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide to prevent HF release .
  • First Aid : For skin contact, rinse with 1% calcium gluconate solution to bind fluoride ions .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Trace boron oxides or fluorinated byproducts (<0.1%) can skew reactivity. Methods include:

  • Ion Chromatography (IC) : Quantifies free fluoride ions from hydrolysis .
  • GC-MS with Derivatization : Detects volatile decomposition products (e.g., BF₃) after silylation .
  • Elemental Analysis : Cross-check boron content via ICP-OES to validate stoichiometry .

Advanced: How does the electronic structure of this compound affect its Lewis acidity compared to analogous borates?

The trifluoromethyl group enhances Lewis acidity via electron-withdrawing effects, measured by Gutmann-Beckett acceptor numbers. Comparative studies with methyltrifluoroborate show a 15% increase in acidity, influencing its catalytic activity in Friedel-Crafts alkylations . Electrochemical methods (cyclic voltammetry) further correlate acidity with redox potentials .

Basic: What are the best practices for reproducing literature data on this compound synthesis?

  • Precision in Reagent Quality : Use anhydrous solvents (H₂O <50 ppm) and high-purity boron precursors .
  • Stoichiometric Control : Employ Schlenk-line techniques for air-sensitive steps .
  • Data Cross-Validation : Compare NMR shifts with published spectra (δ¹¹B = 2.1 ppm in DMSO-d₆) .

Advanced: What interdisciplinary approaches (e.g., organometallic/photo-redox) expand the applications of this compound?

Recent advances integrate the compound with photo-redox catalysts (e.g., Ir(ppy)₃) for C–H borylation under visible light. Time-resolved fluorescence quenching studies demonstrate triplet energy transfer efficiencies >80%, enabling sp³ C–B bond formation . Synergy with transition-metal catalysts (e.g., Ni) further enables enantioselective alkylations .

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